1D-myo-inositol 2-phosphate(2-) 1D-myo-inositol 2-phosphate(2-) 1D-myo-inositol 5-phosphate(2-) is a myo-inositol phosphate(2-) obtained by deprotonation of the phosphate OH groups of 1D-myo-inositol 5-phosphate; major species at pH 7.3. It is a conjugate base of a 1D-myo-inositol 5-phosphate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1947539
InChI: InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4+,5-,6?
SMILES: C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O
Molecular Formula: C6H11O9P-2
Molecular Weight: 258.12 g/mol

1D-myo-inositol 2-phosphate(2-)

CAS No.:

Cat. No.: VC1947539

Molecular Formula: C6H11O9P-2

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

1D-myo-inositol 2-phosphate(2-) -

Specification

Molecular Formula C6H11O9P-2
Molecular Weight 258.12 g/mol
IUPAC Name [(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
Standard InChI InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4+,5-,6?
Standard InChI Key INAPMGSXUVUWAF-UYSNGIAKSA-L
Isomeric SMILES [C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O
SMILES C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O
Canonical SMILES C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O

Introduction

Chemical Identity and Structural Characteristics

1D-myo-inositol 2-phosphate(2-) is a myo-inositol phosphate anion obtained by the deprotonation of both phosphate hydroxyl groups of 1D-myo-inositol 2-phosphate. It has a PubChem CID of 25200860 and is characterized by a molecular formula of C₆H₁₁O₉P²⁻ . This compound exists as the major ionic species at physiological pH (7.3), making it particularly relevant for biological systems .

The compound is based on the myo-inositol scaffold, which is a cyclohexane ring with six hydroxyl groups in a specific stereochemical arrangement. In 1D-myo-inositol 2-phosphate(2-), a phosphate group is positioned at the 2-position of the inositol ring, with both phosphate hydroxyls deprotonated to form a dianion .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature:

  • 1D-myo-inositol 2-phosphate(2-)

  • 1D-myo-inositol 5-phosphate(2-)

  • Ins2P

  • Ins5P

  • Ins(2)P1

  • Ins(5)P1

  • D-myo-inositol 2-monophosphate

  • D-myo-inositol (2)-phosphate(2-)

The variability in naming reflects different numbering conventions used for inositol derivatives, with the 2-position in one system corresponding to the 5-position in another system.

Structural Properties

The structural properties of 1D-myo-inositol 2-phosphate(2-) are summarized in Table 1.

PropertyValue
Molecular FormulaC₆H₁₁O₉P²⁻
Average Mass258.12 g/mol
Net Charge-2
Parent Compound1D-myo-inositol 5-phosphate (CID 160886)
IUPAC Name1D-myo-inositol 2-(dihydrogen phosphate)
InChIKeyINAPMGSXUVUWAF-QWBQGLJISA-N
CAS Registry Number7336-80-3

Table 1: Key structural properties of 1D-myo-inositol 2-phosphate(2-)

Biochemical Context and Synthesis

1D-myo-inositol 2-phosphate(2-) belongs to the broader family of inositol phosphates, which are critical signaling molecules in cellular processes. These compounds participate in various signaling cascades that regulate cellular functions including growth, differentiation, and apoptosis .

Biosynthetic Pathways

In biological systems, inositol phosphates are typically derived from phosphatidylinositol through the action of specific phospholipases. The parent compound, 1D-myo-inositol 2-phosphate, can be generated through several enzymatic pathways:

  • Direct phosphorylation of myo-inositol at the 2-position by specific kinases

  • Dephosphorylation of higher inositol phosphates such as inositol bisphosphates or trisphosphates

  • Through the action of specific phosphatases on inositol polyphosphates

Chemical Synthesis

The chemical synthesis of 1D-myo-inositol 2-phosphate has been documented in scientific literature. One notable synthetic approach utilizes myo-inositol orthoformate as a starting material. As described by Potter and colleagues, selective alkylation of myo-inositol orthoformate (compound 4 in their report) yielded protected myo-inositol derivatives that were subsequently used to synthesize myo-inositol 2-phosphate (compound 9) .

The synthesis route involved:

  • Selective protection of specific hydroxyl groups using orthoformate-mediated strategies

  • Phosphorylation of the unprotected 2-position

  • Removal of protecting groups to yield the final product

This represented a significant improvement in the preparation methods for myo-inositol 2-phosphate at the time of publication.

Biological Significance and Functions

1D-myo-inositol 2-phosphate(2-) plays important roles in cellular physiology, particularly in signaling pathways and metabolic processes.

Role in Cellular Signaling

As part of the inositol phosphate family, 1D-myo-inositol 2-phosphate(2-) participates in the phosphoinositide signaling cascade. While inositol 1,4,5-trisphosphate (InsP₃) is more prominently known for calcium mobilization, monophosphates like 1D-myo-inositol 2-phosphate(2-) serve as intermediates in these signaling networks .

The presence of the phosphate group at the 2-position confers specific structural recognition properties that may influence interactions with various cellular proteins and enzymes involved in signal transduction .

Metabolic Interactions

1D-myo-inositol 2-phosphate(2-) exists within a complex network of inositol phosphate metabolism, as illustrated by the comprehensive pathway information from the Yeast Metabolome Database. This network includes numerous inositol phosphates with varying degrees of phosphorylation and position-specific modifications .

The compound likely serves as both a precursor and a degradation product in the metabolic flux of inositol phosphates. It may be produced by the dephosphorylation of higher inositol phosphates or phosphorylated to form higher phosphorylated derivatives .

Analytical Methods and Detection

Various analytical techniques have been developed for the detection and quantification of inositol phosphates, including 1D-myo-inositol 2-phosphate(2-), in biological samples.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is commonly employed for separating and quantifying inositol phosphates. These methods typically utilize:

  • Strong anion exchange chromatography, which separates inositol phosphates based on their negative charge

  • Metal-dye detection systems for non-UV absorbing inositol phosphates

  • Post-column derivatization methods to enhance detection sensitivity

Mass Spectrometry

Mass spectrometry-based approaches provide high sensitivity and specificity for inositol phosphate analysis. These methods can distinguish between various isomers of inositol phosphates based on their fragmentation patterns, enabling precise identification of 1D-myo-inositol 2-phosphate(2-) in complex biological matrices .

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, has been instrumental in structural characterization of inositol phosphates. This technique can provide valuable information about the position of phosphate groups on the inositol ring, as demonstrated in studies of phosphoinositide synthesis .

Comparative Analysis with Related Compounds

The positioning of the phosphate group in inositol phosphates significantly influences their biological activity and interactions. Table 2 compares 1D-myo-inositol 2-phosphate(2-) with other structurally related inositol phosphates.

CompoundPhosphate Position(s)Molecular WeightKey Biological Functions
1D-myo-inositol 2-phosphate(2-)2-position258.12 g/molIntermediate in inositol phosphate metabolism
1D-myo-inositol 1-phosphate1-position260.14 g/molInvolved in phosphatidylinositol synthesis
1D-myo-inositol 4-phosphate4-position260.14 g/molPrecursor for higher inositol phosphates
1D-myo-inositol 1,4,5-trisphosphate1,4,5-positions420.10 g/molCa²⁺ signaling, intracellular messenger
1D-myo-inositol 1,2-cyclic phosphate1,2-positions (cyclic)242.12 g/molSignaling molecule, metabolic intermediate

Table 2: Comparison of 1D-myo-inositol 2-phosphate(2-) with related inositol phosphates

Structural Relationships

1D-myo-inositol 2-phosphate(2-) differs from other monophosphates primarily in the position of the phosphate group. This positional variation influences:

  • The compound's three-dimensional structure and conformation

  • Binding affinity for specific enzymes and receptors

  • Metabolic fate within cellular pathways

  • Ionization properties at physiological pH

Functional Distinctions

Research Applications and Future Directions

1D-myo-inositol 2-phosphate(2-) has found applications in various research contexts, particularly in studies of inositol phosphate metabolism and phosphoinositide signaling pathways.

Metabolic Studies

The compound serves as an important marker in studies tracking the metabolic fate of inositol phosphates. For instance, research on phytase-mediated phytate degradation in broiler chickens has investigated the generation of various inositol phosphates, including monophosphates, in different tissues .

Structure-Activity Relationship Studies

The specific positioning of the phosphate group at the 2-position provides valuable insights into structure-activity relationships of inositol phosphates. Such studies help elucidate how phosphate positioning affects binding to target proteins and subsequent biological responses .

Synthetic Chemistry Applications

The development of synthetic methods for producing 1D-myo-inositol 2-phosphate and related compounds has advanced understanding of stereoselective reactions and protecting group strategies in carbohydrate chemistry. These methodologies have broader applications in the synthesis of complex inositol derivatives for biological studies .

Future Research Directions

Potential areas for future research involving 1D-myo-inositol 2-phosphate(2-) include:

  • Elucidating its specific roles in cellular signaling networks

  • Investigating its interactions with inositol phosphate-binding proteins

  • Exploring its potential as a biomarker for certain metabolic or pathological conditions

  • Developing more efficient synthetic routes for its preparation and that of related compounds

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